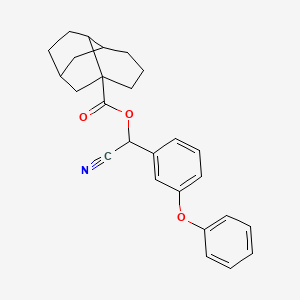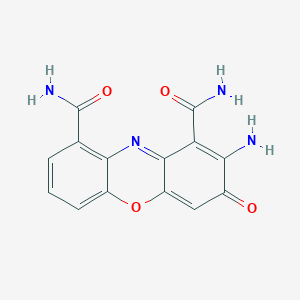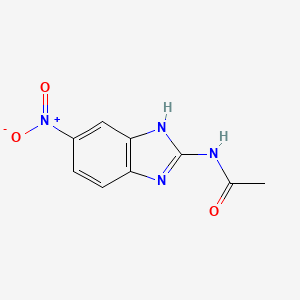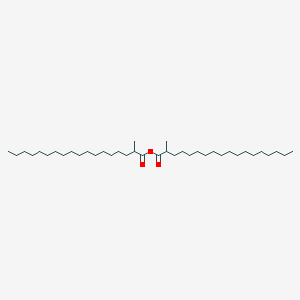![molecular formula C18H17I2N3O B14353252 1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide CAS No. 92074-17-4](/img/structure/B14353252.png)
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide is a complex organic compound that features a bipyridinium core with a hydroxyimino-phenylethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 2-(hydroxyimino)-2-phenylethyl halides under controlled conditions. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with iodine to form the diiodide salt .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bipyridinium core can be reduced to form bipyridine derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the hydroxyimino group.
Reduction: Bipyridine derivatives.
Substitution: Various substituted phenylethyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electrochromic devices and sensors.
Mecanismo De Acción
The mechanism of action of 1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide involves its interaction with specific molecular targets. The bipyridinium core can undergo redox reactions, making it useful in electrochemical applications. The hydroxyimino group can form hydrogen bonds and interact with nucleophiles, influencing its biological activity. The compound’s ability to participate in various chemical reactions allows it to modulate different biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyimino-2-phenylacetonitrile: Shares the hydroxyimino-phenyl structure but lacks the bipyridinium core.
4,4’-Bipyridine: Contains the bipyridinium core but lacks the hydroxyimino-phenylethyl substituent.
Viologens: A class of compounds with similar bipyridinium cores but different substituents.
Uniqueness
1-[2-(Hydroxyimino)-2-phenylethyl]-4,4’-bipyridin-1-ium diiodide is unique due to the combination of its bipyridinium core and hydroxyimino-phenylethyl substituent. This structural arrangement imparts distinct redox properties and potential biological activities, making it a versatile compound for various applications .
Propiedades
Número CAS |
92074-17-4 |
|---|---|
Fórmula molecular |
C18H17I2N3O |
Peso molecular |
545.2 g/mol |
Nombre IUPAC |
N-[1-phenyl-2-(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)ethylidene]hydroxylamine;diiodide |
InChI |
InChI=1S/C18H15N3O.2HI/c22-20-18(17-4-2-1-3-5-17)14-21-12-8-16(9-13-21)15-6-10-19-11-7-15;;/h1-13H,14H2;2*1H |
Clave InChI |
IAYGDKDEVLLBTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)

![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
![2-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14353228.png)


![Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate](/img/structure/B14353249.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)

![8-Chloro-10-[2-(dimethylamino)ethyl]-10H-phenothiazin-3-OL](/img/structure/B14353259.png)
![6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B14353261.png)
